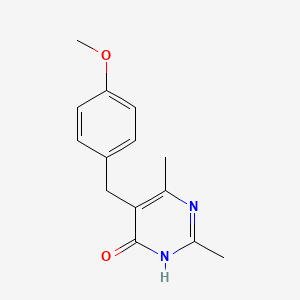![molecular formula C10H11BrN2O2 B8464973 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-](/img/structure/B8464973.png)
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]-
Overview
Description
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is a chemical compound with the molecular formula C10H11BrN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- typically involves the reaction of 2-bromo-3-pyridylmethylamine with morpholine-3-one under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and material science.
Mechanism of Action
The mechanism of action of 3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: A similar compound with a brominated pyridine ring but lacking the morpholine moiety.
2-Bromo-3-methylpyridine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
3-Morpholinone, 4-[(2-bromo-3-pyridinyl)methyl]- is unique due to the presence of both the brominated pyridine ring and the morpholine moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-[(2-bromopyridin-3-yl)methyl]morpholin-3-one |
InChI |
InChI=1S/C10H11BrN2O2/c11-10-8(2-1-3-12-10)6-13-4-5-15-7-9(13)14/h1-3H,4-7H2 |
InChI Key |
ATEIVTLSBQMKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1CC2=C(N=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
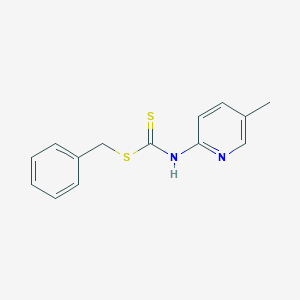
![[2-(2-Diethylamino-ethoxy)-phenyl]methanol](/img/structure/B8464929.png)
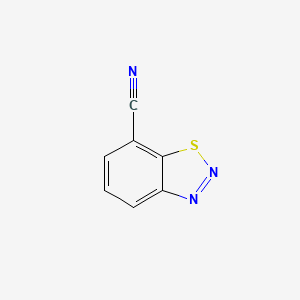

![1-Ethoxycarbonyl-4-[2-(4-fluorophenyl)-2-oxoethyl]piperazine](/img/structure/B8464945.png)
![N-(4-Bromophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B8464949.png)
![(3R,4R)-4-(Methanesulfonyl)-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B8464955.png)

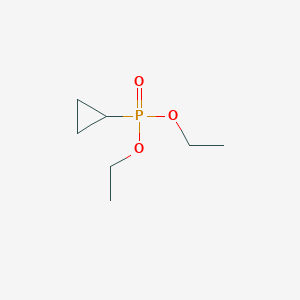
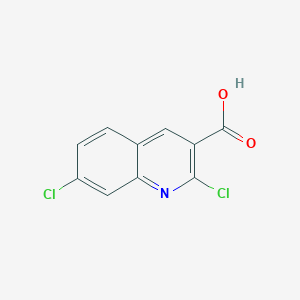
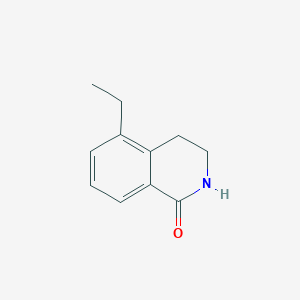
![1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-2-one](/img/structure/B8464988.png)
![[1-(3-Trifluoromethyl-phenyl)-pyrrolidin-3-yl]-methanol](/img/structure/B8464993.png)
